

Application Notes and Protocols: Deschloro-Zopiclone Certified Reference Material

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Compound of Interest

Compound Name: Deschloro-Zopiclone

Cat. No.: B590888

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Deschloro-Zopiclone** certified reference material (CRM). **Deschloro-Zopiclone** is a key impurity of Zopiclone, a non-benzodiazepine hypnotic agent. As a CRM, it is essential for the accurate quantification and validation of analytical methods in quality control, pharmacokinetic studies, and forensic analysis.

Certified Reference Material Information

Deschloro-Zopiclone is available from various suppliers as a certified reference material. It is intended for research and analytical purposes only and not for human consumption.^{[1][2]}

Table 1: Product Specifications for **Deschloro-Zopiclone** CRM

Parameter	Specification	Source(s)
Product Name	Deschloro-Zopiclone	[1][2][3]
Synonyms	Zopiclone Deschloro Impurity	[1]
CAS Number	1348046-61-6	[1][2]
Molecular Formula	C ₁₇ H ₁₈ N ₆ O ₃	[1][2]
Molecular Weight	354.36 g/mol	[2]
Purity	High-quality with comprehensive characterization data	[1]
Format	Typically supplied as a solid or in solution	[4]
Storage	Recommended to store at -20°C	[5]
Applications	Analytical method development, method validation (AMV), quality control (QC), Abbreviated New Drug Applications (ANDA)	[1]

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is adapted from established HPLC methods for Zopiclone and its related substances.[6][7][8]

Objective: To develop a robust HPLC method for the quantification of **Deschloro-Zopiclone** in bulk drug substances or pharmaceutical dosage forms.

Instrumentation and Materials:

- HPLC system with UV or PDA detector
- Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
- Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted)
- **Deschloro-Zopiclone** Certified Reference Material
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer salts
- Syringe filters (0.45 µm)

Procedure:

- Standard Solution Preparation:
 - Accurately weigh and dissolve an appropriate amount of **Deschloro-Zopiclone** CRM in the mobile phase to prepare a stock solution of 100 µg/mL.
 - Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation (for analysis in a drug substance):
 - Accurately weigh a sample of the drug substance containing the potential **Deschloro-Zopiclone** impurity.
 - Dissolve the sample in the mobile phase to a known concentration.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (e.g., 45:55 v/v), with the pH adjusted to 7.0 with phosphoric acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 305 nm[10]
- Column Temperature: 30°C
- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solution.
 - Identify the **Deschloro-Zopiclone** peak based on the retention time of the CRM.
 - Quantify the amount of **Deschloro-Zopiclone** in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol is based on general GC-MS methods for the analysis of Zopiclone and its metabolites in biological matrices.[11]

Objective: To confirm the identity and quantify **Deschloro-Zopiclone** in various matrices.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- **Deschloro-Zopiclone** Certified Reference Material

- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Organic solvent for extraction (e.g., Ethyl acetate)
- Solid-phase extraction (SPE) cartridges (if analyzing biological samples)

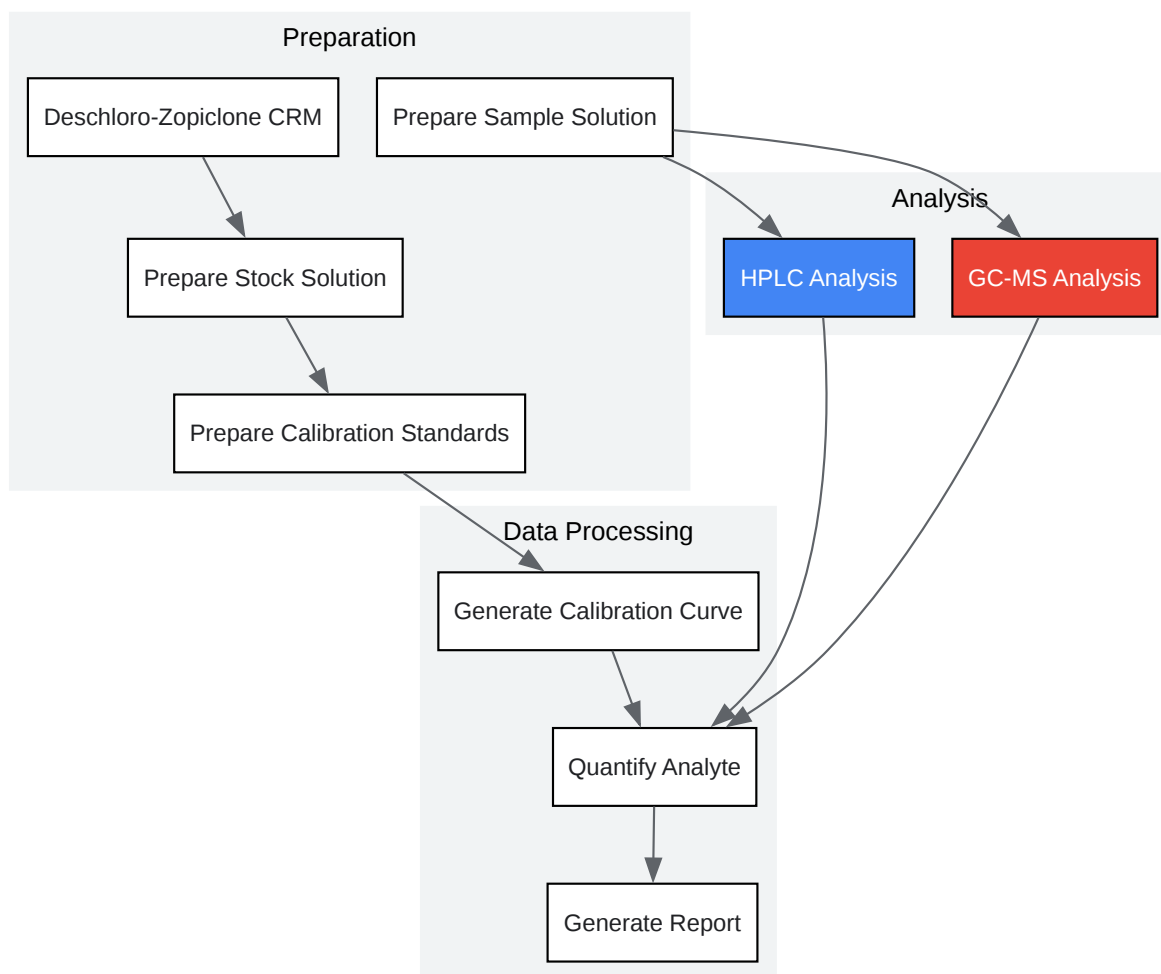
Procedure:

- Standard Preparation:
 - Prepare a stock solution of **Deschloro-Zopiclone** CRM in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare working standards by diluting the stock solution.
- Sample Preparation (Solid Samples):
 - Dissolve a known amount of the sample in a suitable solvent.
 - If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
 - Evaporate the solvent to dryness under a stream of nitrogen.
 - Reconstitute the residue in a small volume of solvent.
- Derivatization (if required for improved volatility and chromatographic performance):
 - To the dried extract, add 50 µL of BSTFA with 1% TMCS.
 - Heat at 70°C for 30 minutes.
- GC-MS Conditions:
 - Injector Temperature: 280°C
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute

- Ramp: 15°C/min to 300°C
- Hold at 300°C for 5 minutes
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-550
- Analysis:
 - Inject the prepared standard and sample.
 - Identify **Deschloro-Zopiclone** by its retention time and mass spectrum, comparing it to the CRM.
 - Quantify using a calibration curve generated from the standards.

Visualizations

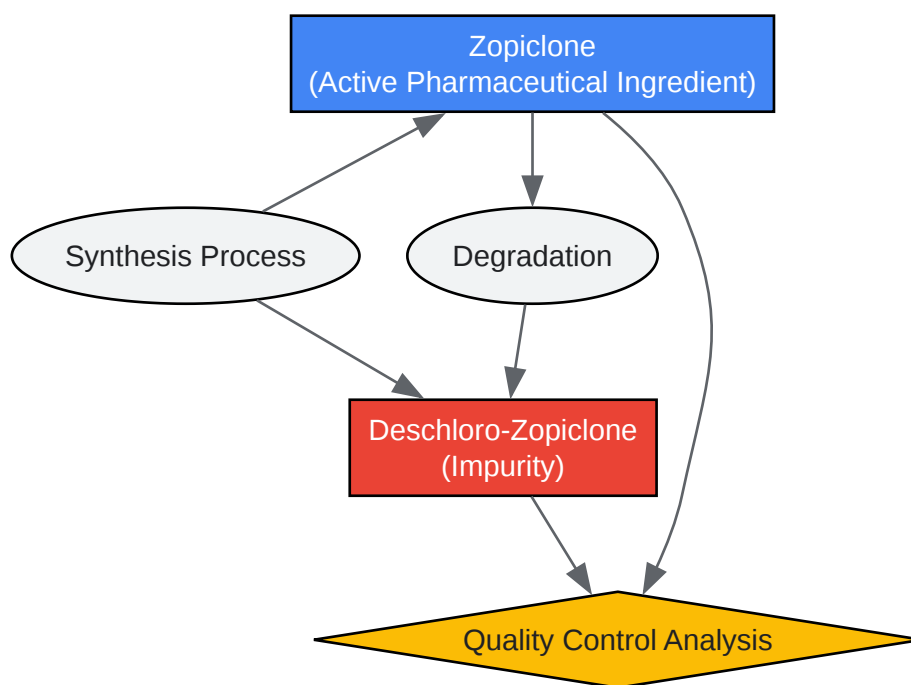
Experimental Workflow for CRM Analysis



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Caption: Workflow for the analysis of **Deschloro-Zopiclone** CRM.

Logical Relationship of Zopiclone and its Impurity



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Caption: Relationship between Zopiclone and **Deschloro-Zopiclone**.

Stability and Storage

Deschloro-Zopiclone, similar to Zopiclone, may be unstable under certain conditions. Studies on Zopiclone have shown degradation in biological samples depending on time and temperature.^[5] It is recommended to store the certified reference material at -20°C to ensure long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.^[5]

Safety Precautions

Handle **Deschloro-Zopiclone** CRM in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

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